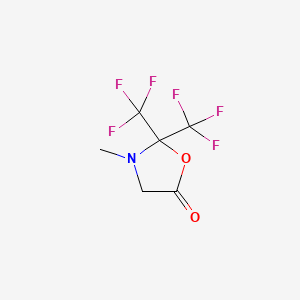
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with a methyl group and two trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For example, the reaction of 3-amino-2,2-bis(trifluoromethyl)propan-1-ol with a suitable carbonyl compound under acidic or basic conditions can yield the oxazolidinone ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. For instance, the oxazolidinone intermediate can be treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups present.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
Applications De Recherche Scientifique
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities, such as fluorinated polymers.
Chemical Biology: The compound can be used as a probe or tool in biochemical studies to investigate molecular interactions and pathways.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, specialty chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2,2-bis(trifluoromethyl)biphenyl: This compound shares the trifluoromethyl groups but has a different core structure.
2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-one: Lacks the methyl group, providing a basis for comparison in terms of reactivity and properties.
Uniqueness
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is unique due to the presence of both the oxazolidinone ring and the trifluoromethyl groups, which confer distinct chemical properties such as high stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
6458-45-3 |
|---|---|
Formule moléculaire |
C6H5F6NO2 |
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
3-methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H5F6NO2/c1-13-2-3(14)15-4(13,5(7,8)9)6(10,11)12/h2H2,1H3 |
Clé InChI |
RMKGMGXPUIZZDG-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)OC1(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


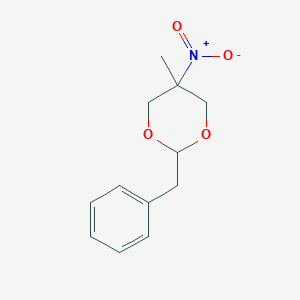

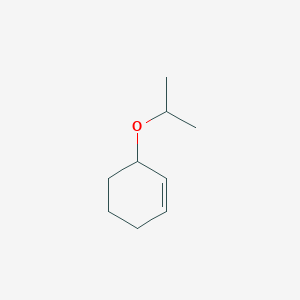


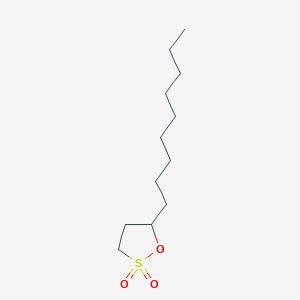
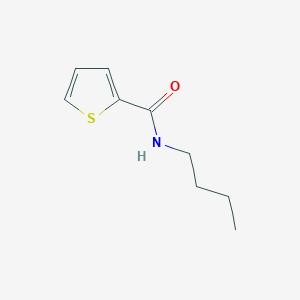
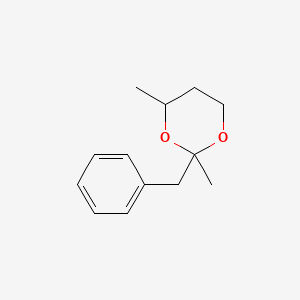
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
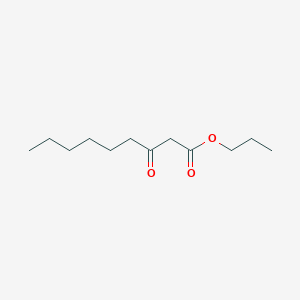
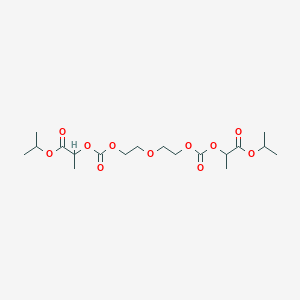
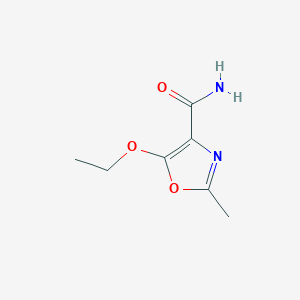
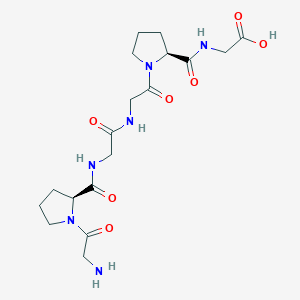
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
